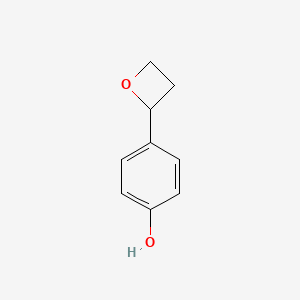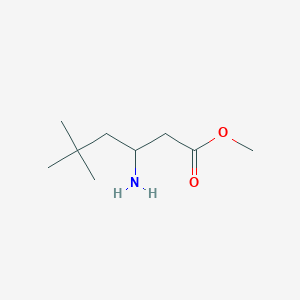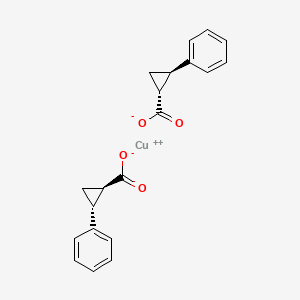
Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate is a coordination compound where copper(II) is complexed with rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate typically involves the reaction of copper(II) salts with rel-(1R,2R)-2-phenylcyclopropane-1-carboxylic acid. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution: Ligand exchange reactions can occur, where the carboxylate ligand is replaced by other ligands such as amines or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligand exchange reactions often use solvents like acetonitrile or dichloromethane and may require heating.
Major Products
Oxidation: The major product would be a copper(I) complex.
Substitution: The products would be new copper(II) complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate is studied for its coordination chemistry and potential as a catalyst in organic reactions .
Biology and Medicine
Copper complexes are known for their cytotoxic properties and can be used as starting points for drug development .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as luminescent materials or sensors .
Mécanisme D'action
The mechanism of action of Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate involves its interaction with biological molecules. The copper(II) center can coordinate with biomolecules such as proteins and DNA, potentially disrupting their function. This can lead to cytotoxic effects, making it a candidate for antitumor drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) complexes with Schiff bases: These compounds also exhibit cytotoxic properties and are studied for their potential in medicinal chemistry.
Copper(II) complexes with β-amino acids: These complexes have been investigated for their biological activities, including interactions with DNA and proteins.
Uniqueness
Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate is unique due to the presence of the cyclopropane ring, which imparts rigidity and specific steric properties to the compound. This can influence its reactivity and interactions with biological molecules, potentially enhancing its effectiveness as a therapeutic agent .
Propriétés
Formule moléculaire |
C20H18CuO4 |
|---|---|
Poids moléculaire |
385.9 g/mol |
Nom IUPAC |
copper;(1R,2R)-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/2C10H10O2.Cu/c2*11-10(12)9-6-8(9)7-4-2-1-3-5-7;/h2*1-5,8-9H,6H2,(H,11,12);/q;;+2/p-2/t2*8-,9+;/m00./s1 |
Clé InChI |
NFQRKRKPLDNASC-FKXFVUDVSA-L |
SMILES isomérique |
C1[C@H]([C@@H]1C(=O)[O-])C2=CC=CC=C2.C1[C@H]([C@@H]1C(=O)[O-])C2=CC=CC=C2.[Cu+2] |
SMILES canonique |
C1C(C1C(=O)[O-])C2=CC=CC=C2.C1C(C1C(=O)[O-])C2=CC=CC=C2.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


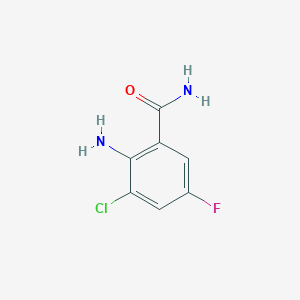

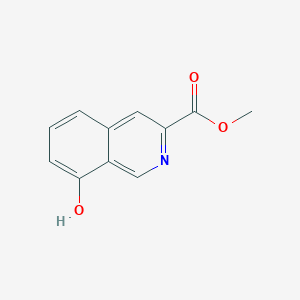
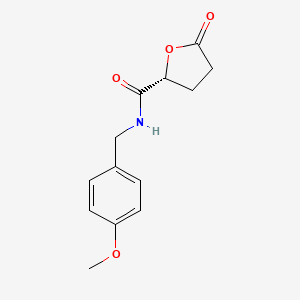

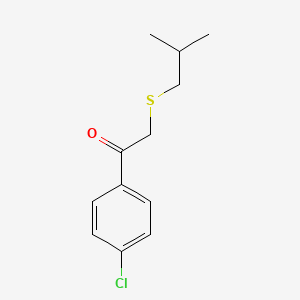
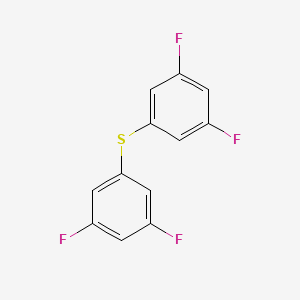

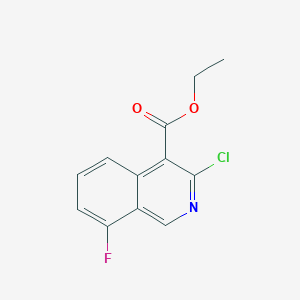
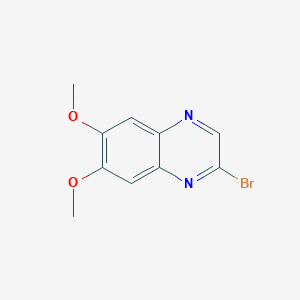

![Ethyl 5-bromobenzo[d]oxazole-7-carboxylate](/img/structure/B13646218.png)
